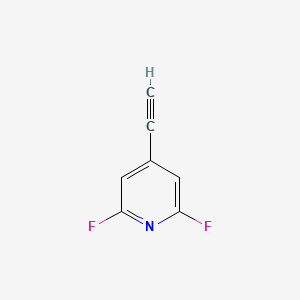

4-Ethynyl-2,6-difluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethynyl-2,6-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N and a molecular weight of 139.1 g/mol . This compound is characterized by the presence of ethynyl and difluoro substituents on the pyridine ring, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C), which yields a mixture of fluorinated pyridines . Another approach involves the use of nucleophilic substitution reactions, where 4-bromo-2,6-difluoropyridine undergoes substitution with ethynyl groups through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The ethynyl group can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

Fluorinating Agents: AlF3, CuF2

Catalysts: Palladium-based catalysts for cross-coupling reactions

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products:

Substituted Pyridines: Products with various nucleophiles replacing the fluorine atoms

Coupled Products: Products formed from cross-coupling reactions with different aryl or alkyl groups.

Scientific Research Applications

4-Ethynyl-2,6-difluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-difluoropyridine involves its interaction with molecular targets through its ethynyl and difluoro substituents. These groups can influence the electron distribution within the molecule, affecting its reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

2,6-Difluoropyridine: Lacks the ethynyl group, making it less reactive in cross-coupling reactions.

4-Bromo-2,6-difluoropyridine: Contains a bromine atom instead of an ethynyl group, used as an intermediate in the synthesis of 4-Ethynyl-2,6-difluoropyridine.

4′-Ethynyl-2-fluoro-2′-deoxyadenosine: A nucleoside analog with antiviral properties, highlighting the importance of ethynyl and fluoro substituents in bioactivity.

Uniqueness: this compound is unique due to the combination of ethynyl and difluoro substituents, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo various cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

4-Ethynyl-2,6-difluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C_8H_6F_2N and a molecular weight of approximately 169.14 g/mol. The presence of the ethynyl group at the 4-position and the difluoro substituents at the 2 and 6 positions contribute to its distinct electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The ethynyl group enhances binding affinity due to its ability to form strong interactions with target proteins. The difluoro substituents may also influence the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may act as nucleoside reverse transcriptase inhibitors (NRTIs), which are crucial in the treatment of viral infections like HIV. For instance, analogs such as 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) demonstrate potent antiviral effects by inhibiting reverse transcriptase through multiple mechanisms, including chain termination and misincorporation into DNA strands .

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities. Studies indicate that it can influence pathways related to cancer cell proliferation and survival by interacting with kinases or phosphatases .

Case Study 1: Antiviral Efficacy

A study on EFdA, a nucleoside analog closely related to this compound, revealed that it possesses exceptional potency against both wild-type and drug-resistant strains of HIV. EFdA's triphosphate form inhibits reverse transcriptase through several mechanisms, showcasing a selectivity index that suggests high efficacy with minimal toxicity .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, the structural features of compounds like this compound were shown to stabilize certain conformations in enzyme active sites, thereby enhancing their inhibitory effects on target enzymes involved in cancer pathways .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity Description |

|---|---|---|---|

| This compound | C₈H₆F₂N | 169.14 | Potential NRTI; modulates enzyme activity |

| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | C₁₃H₁₄F₂N₃O₅P | 305.23 | Highly potent NRTI; inhibits HIV reverse transcriptase |

| 5-Ethynyl-2,4-difluoropyridine | C₈H₆F₂N | 139.1 | Modulates enzyme activities; potential drug candidate |

Properties

Molecular Formula |

C7H3F2N |

|---|---|

Molecular Weight |

139.10 g/mol |

IUPAC Name |

4-ethynyl-2,6-difluoropyridine |

InChI |

InChI=1S/C7H3F2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |

InChI Key |

WOCGLYLQVGRGIT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.